

Pharmacological Profile of 15-OH Tafluprost: An In-depth Technical Guide

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Compound of Interest

Compound Name: 15-OH Tafluprost

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Introduction

15-OH Tafluprost, the carboxylic acid metabolite of the prostaglandin F2 α analog tafluprost, is the biologically active form of the drug responsible for its therapeutic effect in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Tafluprost itself is an isopropyl ester prodrug, which, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to yield **15-OH Tafluprost** (tafluprost acid).^{[1][2]} This technical guide provides a comprehensive overview of the pharmacological profile of **15-OH Tafluprost**, focusing on its receptor binding affinity, functional activity, metabolic pathway, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

15-OH Tafluprost is a highly potent and selective agonist for the human prostanoid FP receptor.^[3] Its binding affinity for the FP receptor is significantly greater than that of other prostaglandin analogs, such as the active acid of latanoprost.^[3]

Quantitative Binding Data

The binding affinity of **15-OH Tafluprost** has been determined through competitive radioligand binding assays. The inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀) are key parameters that quantify this interaction.

Compound	Receptor	Ki (nM)	IC50 (nM)	Species	Reference
15-OH Tafluprost (Tafluprost Acid)	Prostanoid FP	0.4	0.53	Human	[3]
15-OH Tafluprost (Tafluprost Acid)	Prostanoid EP3	-	67	Human	[3]
Latanoprost Acid	Prostanoid FP	4.7	-	Human	[3]

Note: A lower Ki or IC50 value indicates a higher binding affinity. **15-OH Tafluprost** exhibits a 12-fold higher affinity for the FP receptor compared to latanoprost acid.[\[3\]](#) It also shows a 126-fold greater affinity for the FP receptor compared to the EP3 receptor.[\[4\]](#)

Functional Activity

The functional activity of **15-OH Tafluprost** as an FP receptor agonist is demonstrated by its ability to stimulate downstream signaling pathways upon receptor binding. This is typically measured by quantifying the mobilization of intracellular calcium.

Quantitative Functional Data

The potency of **15-OH Tafluprost** in activating the FP receptor is expressed as the half-maximal effective concentration (EC50).

Compound	Receptor	EC50 (nM)	Assay Type	Cell System	Reference
15-OH Tafluprost (Tafluprost Acid)	Prostanoid FP	0.5	Calcium Mobilization	Recombinant Human FP Receptor	[5]

Prostanoid Receptor Selectivity Profile

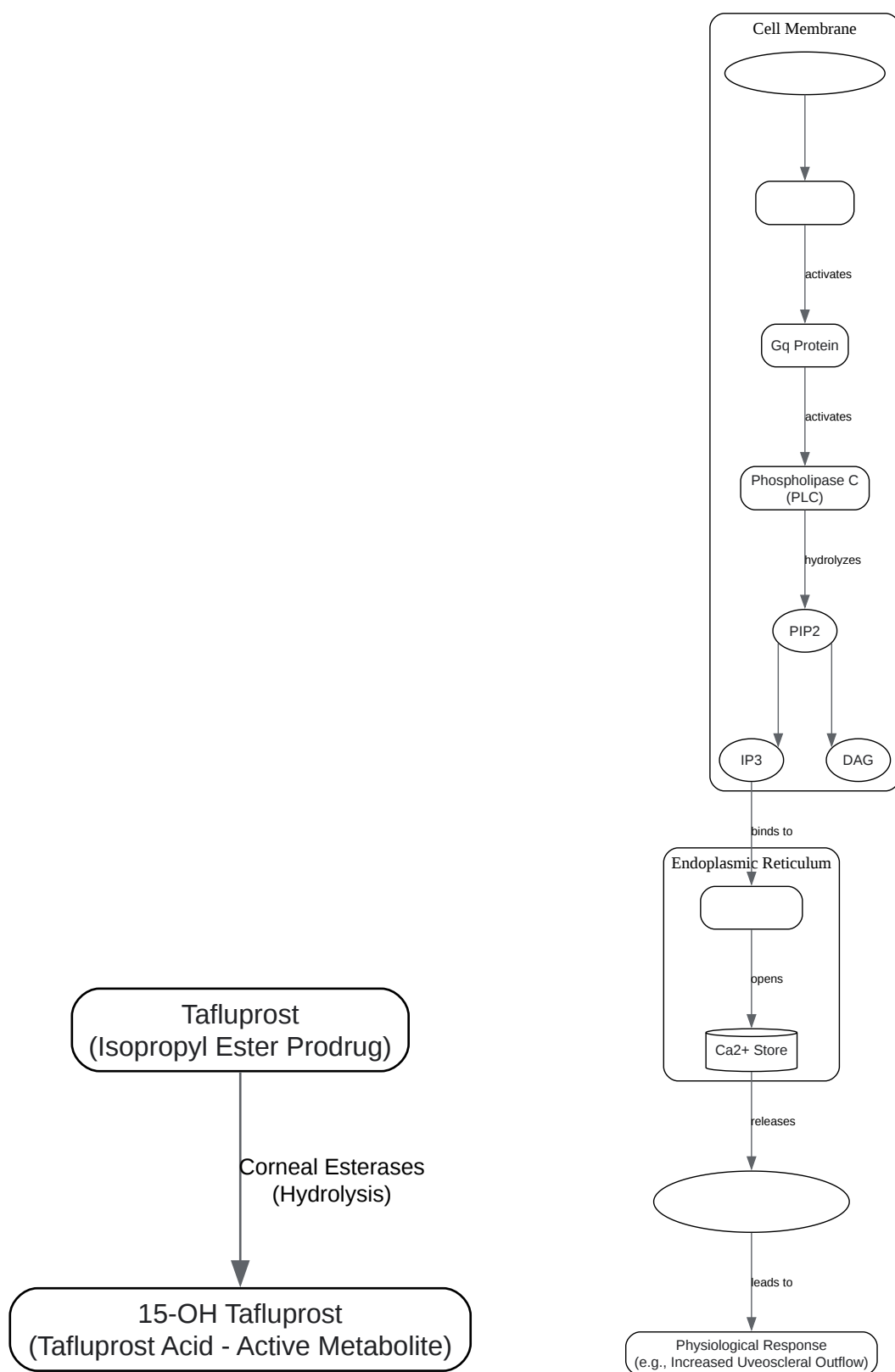
While **15-OH Tafluprost** is a potent FP receptor agonist, its interaction with other prostanoid receptors is minimal, highlighting its high selectivity.

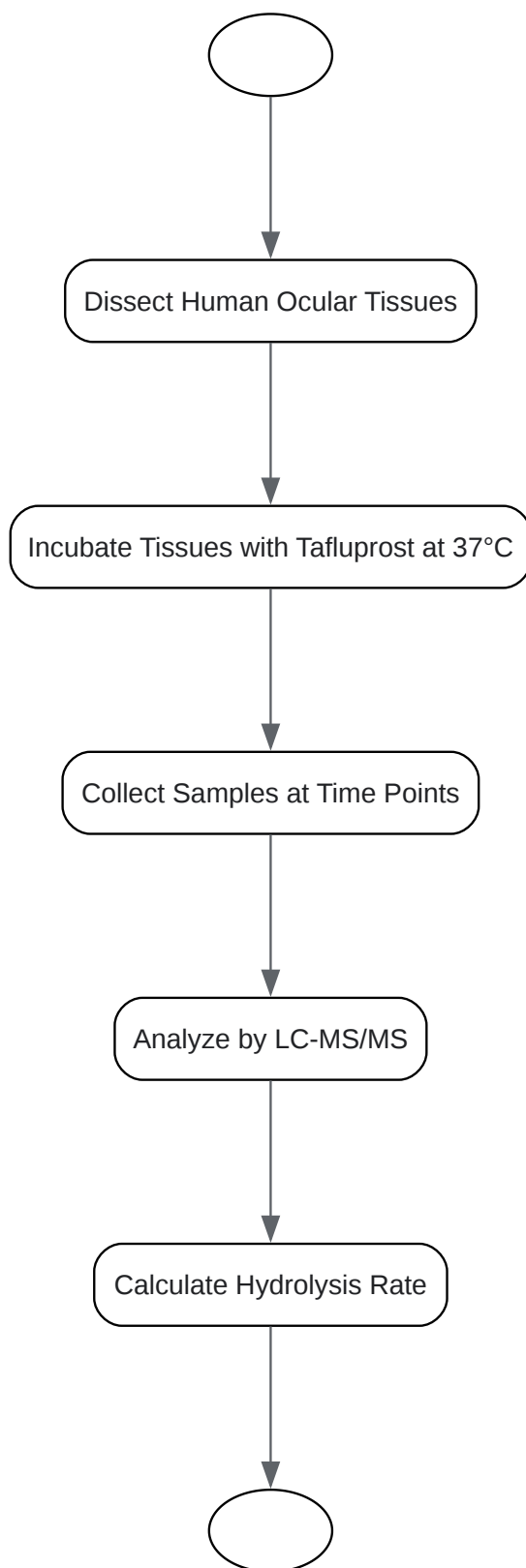
Receptor	Binding Affinity/Functional Activity	Reference
EP1	Minimal affinity	[6]
EP2	No binding affinity	[7]
EP3	126-fold lower affinity than for FP receptor (IC50 = 67 nM)	[3][4]
EP4	Minimal affinity	[8]
DP	Almost no affinity	[6]
IP	Minimal affinity	[8]
TP	Minimal affinity	[8]

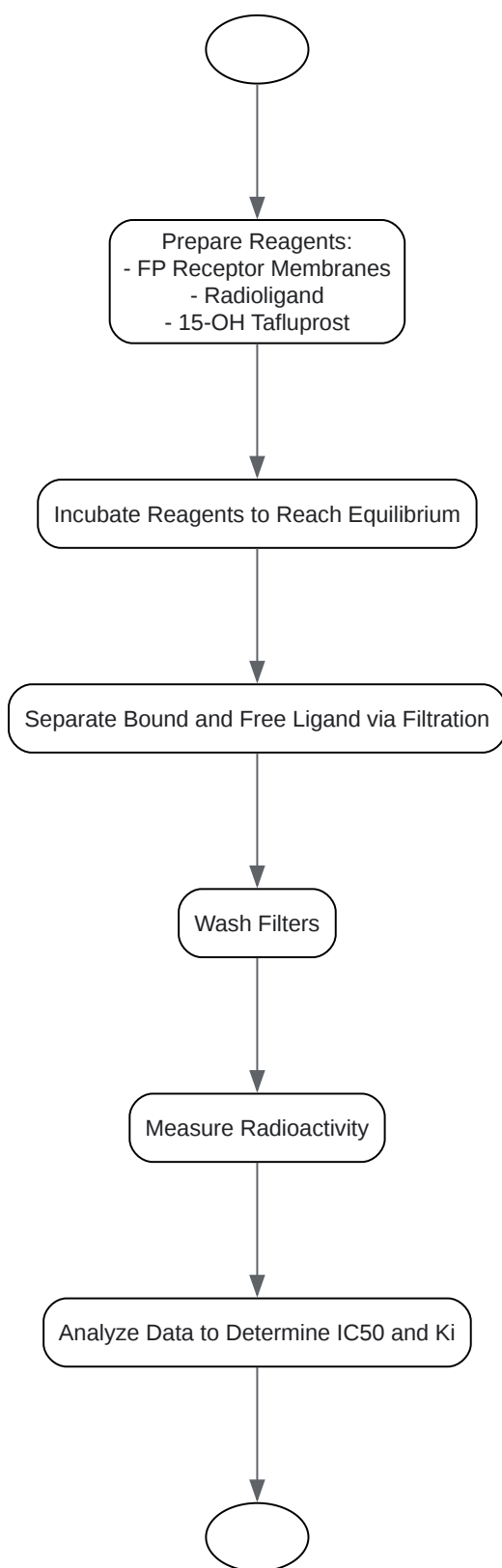
Metabolism and Signaling Pathway

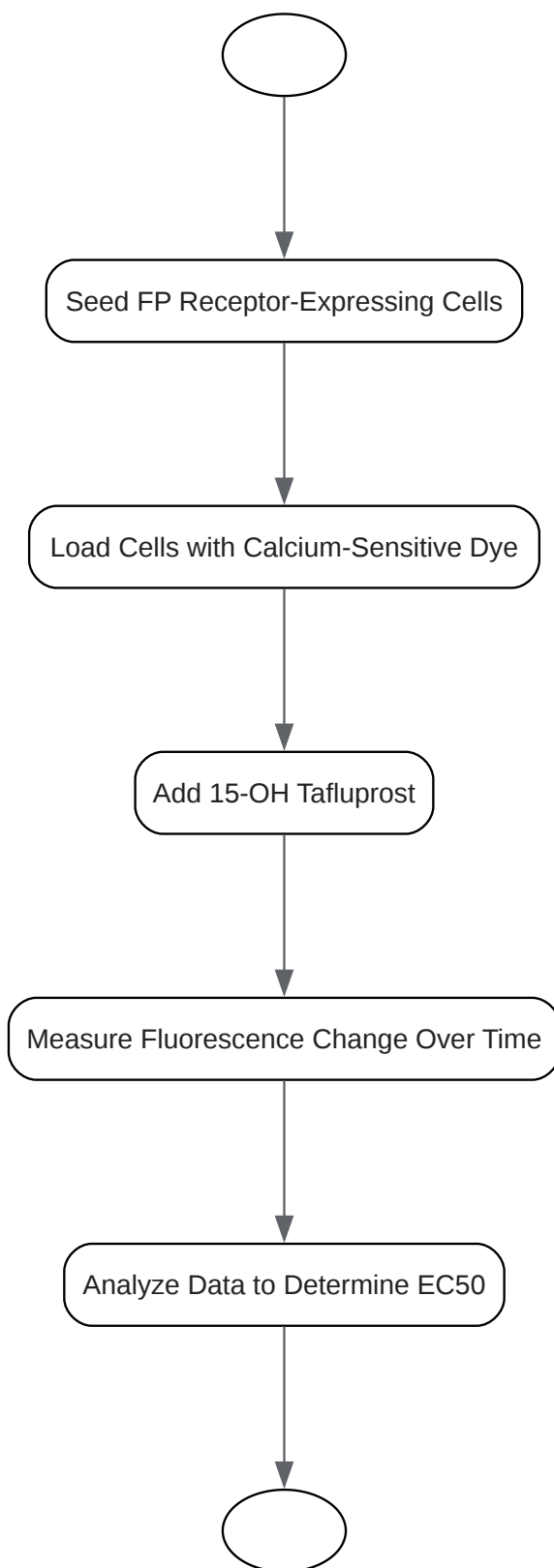
Metabolic Conversion of Tafluprost to 15-OH Tafluprost

Tafluprost is a prodrug that undergoes enzymatic hydrolysis to its active form, **15-OH Tafluprost**. This conversion is a critical step for its pharmacological activity.









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